molecular formula C12H16N2O5 B2639195 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid CAS No. 2173999-85-2

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B2639195
CAS No.: 2173999-85-2
M. Wt: 268.269
InChI Key: JNJPAUJZTIVGAQ-UHFFFAOYSA-N
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Description

“5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid” is a compound with the empirical formula C13H17N3O4 . It is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Synthesis Analysis

The compound can be synthesized in a two-step process involving the reaction of tert-butyl acrylate with azetidine-3-one, followed by a cyclization reaction with hydroxylamine-O-sulfonic acid to form the isoxazole ring.


Molecular Structure Analysis

The compound has a molecular weight of 268.27 . The InChI code for the compound is 1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a melting point of 160-162°C. It is soluble in chloroform, dichloromethane, and tetrahydrofuran, and slightly soluble in methanol, ethanol, and water.

Scientific Research Applications

Synthesis and Structural Analysis

  • Functionalized Heterocyclic Amino Acid Synthesis : The compound has been involved in the synthesis of novel functionalized heterocyclic amino acids, demonstrating its utility in expanding the diversity of biochemical tools and materials. For instance, a related compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, showcases the potential for creating new heterocyclic structures with significant biochemical relevance (Dzedulionytė et al., 2021).

  • Polymorphic Transition Study : Research has explored the polymorphic transitions of related azetidine compounds, providing insights into the molecular and crystal structure changes upon mechanical stimuli. Such studies are crucial for understanding the physical chemistry of pharmaceutical compounds (Konovalova et al., 2022).

Pharmaceutical Applications

  • Peptide Synthesis : The compound's derivatives have been utilized in synthesizing peptides, showcasing its role in creating bioactive molecules. The synthesis of dipeptide 4-nitroanilides, including various non-proteinogenic amino acids, highlights its application in drug design and development (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Antibacterial Compound Synthesis : Research into synthesizing novel carbapenem derivatives with antibacterial properties has utilized compounds related to 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid. This underscores its potential in the development of new antibiotics (Mori, Somada, & Oida, 2000).

Chemical Properties and Reactions

  • Chemical Synthesis and Reactions : The versatility of compounds structurally similar to "this compound" is showcased in their use as intermediates in chemical reactions, enabling the synthesis of a wide range of chemical entities. This includes the development of methodologies for constructing complex molecules, which are crucial in medicinal chemistry and material science (Ji, Wojtas, & Lopchuk, 2018).

Mechanism of Action

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound is classified as a combustible solid . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPAUJZTIVGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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